REACTION_CXSMILES
|
[N:1]1([CH2:7][C:8]2[CH:9]=[C:10]3[C:15](=[CH:16][CH:17]=2)[CH:14]=[C:13]([NH:18]C(=O)OC(C)(C)C)[CH:12]=[CH:11]3)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>FC(F)(F)C(O)=O>[N:1]1([CH2:7][C:8]2[CH:9]=[C:10]3[C:15](=[CH:16][CH:17]=2)[CH:14]=[C:13]([NH2:18])[CH:12]=[CH:11]3)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
tert-butyl 6-(1-piperidinylmethyl)-2-naphtylcarbamate
|
Quantity
|
710 mg
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)CC=1C=C2C=CC(=CC2=CC1)NC(OC(C)(C)C)=O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure, ethyl acetate (50 ml)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
WASH
|
Details
|
the mixture was washed with an aqueous potassium carbonate solution (50 ml)
|
Type
|
CONCENTRATION
|
Details
|
an aqueous saturated sodium chloride solution (50 ml), and concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)CC=1C=C2C=CC(=CC2=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.75 mmol | |
AMOUNT: MASS | 420 mg | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |